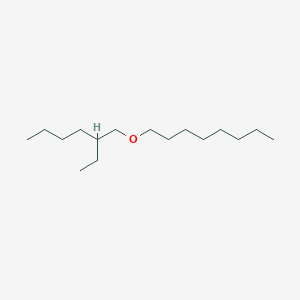

2-Ethylhexyl octyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl octyl ether is a chemical compound that is not widely documented. It is similar to other 2-ethylhexyl compounds, such as 2-ethylhexyl salicylate, which is used in sunscreens and cosmetics to absorb UVB rays from the sun . Another related compound, polyethylene glycol mono(2-ethylhexyl) ether, is a low foaming nonionic surfactant used as a brightener in acid zinc baths .

Synthesis Analysis

The synthesis of 2-ethylhexyl compounds often involves the use of 2-ethylhexanol, a colorless liquid that is poorly soluble in water but soluble in most organic solvents . For example, octyl methoxycinnamate, a compound used in sunscreens, is synthesized from methoxycinnamic acid and 2-ethylhexanol .Scientific Research Applications

1. Analytical Chemistry and Titration

2-Ethylhexyl octyl ether is utilized in analytical chemistry, specifically in potentiometric titrations. Vytras et al. (1981) described its use in coated-wire organic ion-selective electrodes for determining acidic anthraquinone dyestuffs. An aluminium wire electrode coated with a PVC membrane plasticized with 2-nitrophenyl alkyl ether (where alkyl is either n-octyl or 2-ethylhexyl) is used for end-point indication in these titrations (Vytras et al., 1981).

2. Low-Temperature Material Performance

Moser and Erhan (2007) explored the low-temperature behavior of α-hydroxy ethers derived from 2-ethylhexyl 9,10-epoxystearates, demonstrating how variations in the ester group, particularly the bulky 2-ethylhexyl ester, can influence materials' performance at low temperatures. This has implications for applications in materials science and engineering (Moser & Erhan, 2007).

3. Solvent Use and Metabolism

Watson et al. (2021) studied the disposition and metabolism of ethylene glycol 2-ethylhexyl ether (EGEHE) in rats and mice. This research provides insights into the pharmacokinetics of this compound, which is used as a solvent in various applications (Watson et al., 2021).

4. Liquid-Liquid Extraction of Metal Ions

Depuydt et al. (2015) reported on the use of ionic liquids with ether-functionalized cations and bis(2-ethylhexyl)phosphate anion for the homogeneous liquid-liquid extraction of metal ions. This application is particularly relevant in the field of environmental science and analytical chemistry (Depuydt et al., 2015).

properties

IUPAC Name |

1-(2-ethylhexoxy)octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-4-7-9-10-11-12-14-17-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWSWXSWYKJBCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC(CC)CCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2750971.png)

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)

![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)

![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)

![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)